Enantiomer-Specific Click Reactivity
The (R)-enantiomer of TCO is an axial isomer, which is known to react with tetrazines in the IEDDA reaction up to 10-fold faster than its equatorial (S)-enantiomer counterpart [1]. This difference in reaction rate is critical for applications requiring rapid and complete conjugation, such as in vivo pretargeting or labeling of low-abundance targets [1]. While (S)-TCO-PEG2-Maleimide is available, its slower kinetics may require longer reaction times or higher equivalents, potentially leading to lower yields or off-target reactions. The data is a class-level inference based on the established reactivity hierarchy of TCO stereoisomers.
| Evidence Dimension | Second-order rate constant (k2) for IEDDA reaction with tetrazines |
|---|---|
| Target Compound Data | Up to ~2.7 × 10⁵ M⁻¹s⁻¹ (for axial TCO isomer class) |
| Comparator Or Baseline | Equatorial TCO isomers (e.g., (S)-enantiomer) exhibit ~10-fold lower reactivity (approx. 2.7 × 10⁴ M⁻¹s⁻¹ range) [1]. |
| Quantified Difference | Approximately 10-fold higher reactivity for axial (R)-TCO vs. equatorial (S)-TCO [1]. |
| Conditions | Aqueous buffer, physiological pH, 25-37°C (inferred from typical IEDDA reaction conditions). |
Why This Matters
For time-sensitive applications like live-cell imaging or pretargeted PET imaging, a 10-fold faster reaction rate enables lower reagent concentrations and faster labeling kinetics, reducing experimental variability and improving signal-to-noise ratios.
- [1] Rossin, R. et al. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems. J. Nucl. Med. 2013, 54 (supplement 2), 1231. View Source
